5,2'-Dimethoxyflavone

Descripción general

Descripción

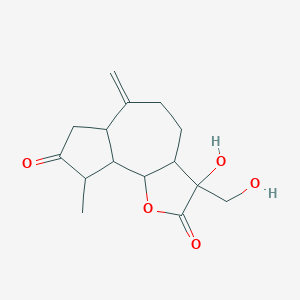

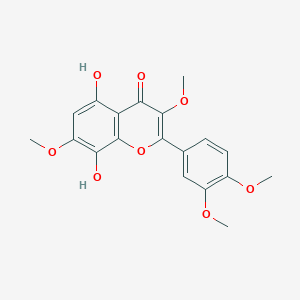

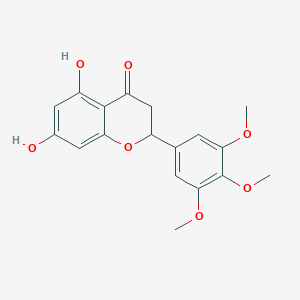

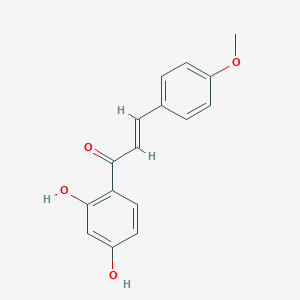

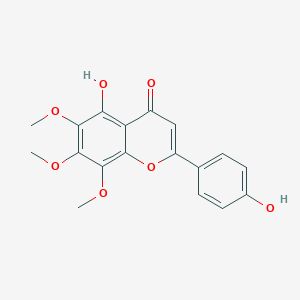

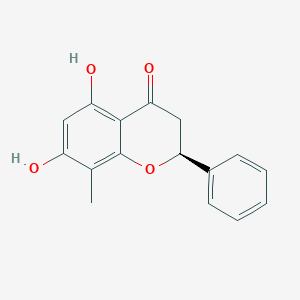

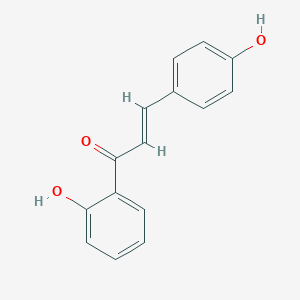

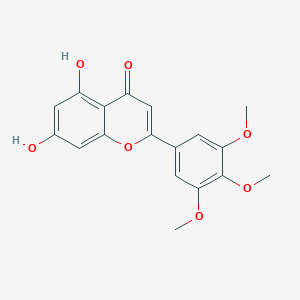

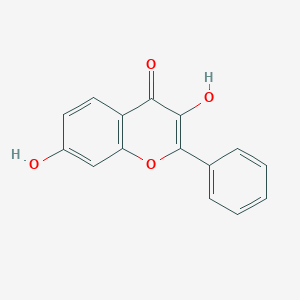

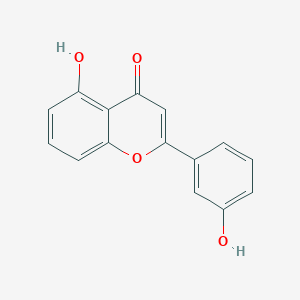

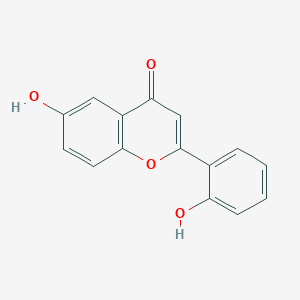

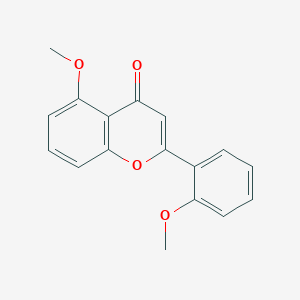

5,2’-Dimethoxyflavone is a compound with the molecular formula C17H14O4 . It is also known by other names such as 5-methoxy-2-(2-methoxyphenyl)chromen-4-one . The molecular weight of this compound is 282.29 g/mol .

Molecular Structure Analysis

The molecular structure of 5,2’-Dimethoxyflavone consists of a flavone backbone with two methoxy groups attached at the 5 and 2’ positions . The InChI key for this compound is QNKIRTADURZGPG-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

5,2’-Dimethoxyflavone is a solid compound . Its molecular weight is 282.29 g/mol, and it has a molecular formula of C17H14O4 .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity : 5,7-Dimethoxyflavone demonstrated comparable anti-inflammatory effects to aspirin in a rat paw edema model, along with weak central nervous system depressant activity (Panthong et al., 1989).

Antidiabetic and Hypolipidemic Effects : In streptozotocin-induced diabetic rats, 5,7-Dimethoxyflavone significantly reduced blood sugar and glycosylated hemoglobin levels, while also demonstrating hypolipidemic effects by reducing serum triglycerides and cholesterol (Xie et al., 2019).

Pharmacokinetics and Tissue Distribution : Studies on mice revealed insights into the pharmacokinetics and tissue distribution of 5,7-Dimethoxyflavone, showing its presence in various organs post-administration, which is critical for evaluating its in vivo effects (Bei & An, 2016).

Cancer Chemopreventive Properties : Methylated flavones like 5,7-Dimethoxyflavone have been identified as potent inhibitors of cancer cell proliferation, showing potential as chemopreventive/chemotherapeutic agents (Walle et al., 2007).

Anticholinesterase Activity : 5,7-Dimethoxyflavone showed significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's (Sawasdee et al., 2009).

Drug Interaction and Metabolism : Continuous ingestion of 5,7-Dimethoxyflavone can affect the metabolism of drugs that are processed by cytochrome P450 enzymes, influencing the pharmacokinetics of these drugs (Ochiai et al., 2018).

Vasorelaxation Mechanisms : 5,7-Dimethoxyflavone induces endothelium-dependent relaxation in rat aortic rings, suggesting potential applications in treating cardiovascular diseases (Tep-areenan et al., 2010).

Antibacterial Activity : Certain flavones, including derivatives of 5,7-Dimethoxyflavone, have shown antibacterial activity against various bacterial strains, indicating potential as antimicrobial agents (Edewor & Olajire, 2011).

Chemotherapy Agent in Acute Lymphoblastic Leukemia : 5,7-Dimethoxyflavone was effective in inhibiting cell cycle arrest and inducing apoptosis in acute lymphoblastic leukemia cell lines, though it may antagonize the cytotoxicity of other anticancer drugs (Goto et al., 2012).

Direcciones Futuras

Flavonoids, including 5,2’-Dimethoxyflavone, have shown potential in various areas of research. For instance, 5,7-dimethoxyflavone has been shown to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways . This suggests that 5,2’-Dimethoxyflavone and similar compounds could have potential applications in the treatment of muscle diseases .

Análisis Bioquímico

Biochemical Properties

5,2’-Dimethoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1 pathway for protein synthesis . This interaction suggests that 5,2’-Dimethoxyflavone plays a significant role in biochemical reactions related to protein synthesis.

Cellular Effects

5,2’-Dimethoxyflavone has been found to have various effects on cells and cellular processes. It has been shown to enhance energy metabolism by upregulating PGC-1α and increasing the glycogen content and the mRNA expression of glycogen synthase in C2C12 myocytes . This suggests that 5,2’-Dimethoxyflavone can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 5,2’-Dimethoxyflavone exerts its effects through several mechanisms. It has been found to inhibit cell proliferation by reducing the expression of proliferating cell nuclear antigen (PCNA) protein . Additionally, it induces cell death by increasing caspase-3 and cleavage PARP protein expressions . These findings suggest that 5,2’-Dimethoxyflavone can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of 5,2’-Dimethoxyflavone change over time in laboratory settings. For instance, it has been observed to have a dose-dependent inhibitory activity on cell proliferation, with the effects becoming more pronounced over time

Dosage Effects in Animal Models

In animal models, the effects of 5,2’-Dimethoxyflavone vary with different dosages. For example, oral administration of 5,7-dimethoxyflavone, a similar compound, at 25 and 50 mg/kg/day for 8 weeks improved exercise capacity and grip strength and increased muscle weight and volume in mice

Metabolic Pathways

It is known that flavonoids like 5,2’-Dimethoxyflavone are metabolized in the body through phase I and phase II metabolic reactions, which involve various enzymes and cofactors

Transport and Distribution

The transport and distribution of 5,2’-Dimethoxyflavone within cells and tissues have been studied to some extent. After oral administration, 5,7-dimethoxyflavone was found to be most abundant in the gut, followed by liver, kidney, brain, spleen, heart, lung, adipose, and muscle

Propiedades

IUPAC Name |

5-methoxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKIRTADURZGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350944 | |

| Record name | 5,2'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6697-62-7 | |

| Record name | 5,2'-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.